molecular formula C12H17F3N4 B1471055 N*1*-(6-Pyrrolidin-1-yl-4-(trifluoromethy)pyridin-2-yl)ethane-1,2-diamine CAS No. 1053657-86-5

N*1*-(6-Pyrrolidin-1-yl-4-(trifluoromethy)pyridin-2-yl)ethane-1,2-diamine

Cat. No.: B1471055
CAS No.: 1053657-86-5
M. Wt: 274.29 g/mol
InChI Key: IUZDRSASTPIFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(6-Pyrrolidin-1-yl-4-(trifluoromethy)pyridin-2-yl)ethane-1,2-diamine is a complex organic compound featuring a pyrrolidine ring, a trifluoromethyl group, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-Pyrrolidin-1-yl-4-(trifluoromethy)pyridin-2-yl)ethane-1,2-diamine typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by the functionalization of preformed pyrrolidine rings . One common method involves the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(6-Pyrrolidin-1-yl-4-(trifluoromethy)pyridin-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives .

Scientific Research Applications

N1-(6-Pyrrolidin-1-yl-4-(trifluoromethy)pyridin-2-yl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(6-Pyrrolidin-1-yl-4-(trifluoromethy)pyridin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity for certain proteins, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .

Uniqueness

N1-(6-Pyrrolidin-1-yl-4-(trifluoromethy)pyridin-2-yl)ethane-1,2-diamine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

N'-[6-pyrrolidin-1-yl-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N4/c13-12(14,15)9-7-10(17-4-3-16)18-11(8-9)19-5-1-2-6-19/h7-8H,1-6,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZDRSASTPIFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CC(=N2)NCCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N*1*-(6-Pyrrolidin-1-yl-4-(trifluoromethy)pyridin-2-yl)ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N*1*-(6-Pyrrolidin-1-yl-4-(trifluoromethy)pyridin-2-yl)ethane-1,2-diamine
Reactant of Route 3
N*1*-(6-Pyrrolidin-1-yl-4-(trifluoromethy)pyridin-2-yl)ethane-1,2-diamine
Reactant of Route 4
N*1*-(6-Pyrrolidin-1-yl-4-(trifluoromethy)pyridin-2-yl)ethane-1,2-diamine
Reactant of Route 5
Reactant of Route 5
N*1*-(6-Pyrrolidin-1-yl-4-(trifluoromethy)pyridin-2-yl)ethane-1,2-diamine
Reactant of Route 6
Reactant of Route 6
N*1*-(6-Pyrrolidin-1-yl-4-(trifluoromethy)pyridin-2-yl)ethane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.